molecular formula C8H12ClNO3S B3027202 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride CAS No. 1245700-93-9

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

Cat. No.: B3027202
CAS No.: 1245700-93-9
M. Wt: 237.70
InChI Key: QQWBHFBIGBXMRG-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride (AEBSAc) is a sulfonic acid derivative featuring a benzenesulfonic acid group (-SO₃H) attached to a 2-aminoethyl side chain. This compound is structurally related to other aryl sulfonyl derivatives, such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a well-characterized serine protease inhibitor. AEBSAc is synthesized as a hydrochloride salt to enhance its solubility and stability in aqueous solutions . While AEBSAc shares structural similarities with AEBSF, its functional group (-SO₃H vs. -SO₂F) confers distinct chemical and biological properties, including reduced reactivity toward serine proteases .

Properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWBHFBIGBXMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856377
Record name 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245700-93-9
Record name 4-(2-Aminoethyl)benzene-1-sulfonic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride typically involves the reaction of 4-(2-Aminoethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization and other separation techniques to obtain a high-purity product suitable for research and industrial applications .

Chemical Reactions Analysis

Acylation of the Aminoethyl Group

The primary amine in the aminoethyl side chain undergoes acylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for protecting the amine during synthetic processes.

Reaction Conditions Reagents Product Yield References
AcetylationReflux (4 hrs)Acetic acid, β-phenethylamineN-Acetyl derivative~130% (crude)

Mechanism :

  • The amine reacts with acetic acid under heat to form an amide via nucleophilic acyl substitution.

  • The hydrochloride salt must first be neutralized to free the amine for reactivity.

Schiff Base Formation

The aminoethyl group condenses with aldehydes to form Schiff bases, a reaction exploited in pharmaceutical and coordination chemistry.

Aldehyde Conditions Product Application References
BenzaldehydeEthanol, reflux (4 hrs)Benzenesulfonamide Schiff baseAntiviral studies
4-NitrobenzaldehydeSame as aboveNitro-substituted Schiff baseEnzyme inhibition

Key Data :

  • Reaction efficiency depends on the aldehyde’s electron-withdrawing/donating groups.

  • Products are isolated via recrystallization in methanol or ethanol.

Acid-Base Neutralization

The hydrochloride salt reacts with bases to regenerate the free amine, altering solubility and reactivity.

Base Conditions Outcome References
NaOH (18–30%)105–115°C, reflux (3.5–6 hrs)Deprotonation to free amine
NH₄OHRoom temperaturePartial neutralization

Applications :

  • Free amine is essential for further functionalization (e.g., acylation or sulfonamide formation).

Sulfonic Acid Group Reactivity

The sulfonic acid group participates in esterification and sulfonamide formation.

Reaction Type Reagents Conditions Product References
EsterificationMethanol, H₂SO₄RefluxMethyl benzenesulfonate
Sulfonamide SynthesisNH₃ or aminesChlorosulfonation (ClSO₃H)Sulfonamide derivatives ,

Mechanistic Insight :

  • Esterification involves protonation of the hydroxyl group in sulfonic acid, followed by nucleophilic attack by alcohol.

  • Sulfonamide formation requires activation of the sulfonic acid (e.g., via chlorosulfonic acid) before amination.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS, though the sulfonic acid group is strongly electron-withdrawing (meta-directing).

Reaction Reagents Position Product References
NitrationHNO₃, H₂SO₄MetaNitrobenzenesulfonic acid ,
SulfonationSO₃, H₂SO₄MetaDisulfonic acid

Key Limitation :

  • Low reactivity due to deactivation by the sulfonic acid group; harsh conditions required.

Hydrolysis Reactions

The sulfonic acid group is resistant to hydrolysis, but derivatives (e.g., sulfonyl fluorides) hydrolyze under basic conditions.

Derivative Conditions Product References
Sulfonyl fluoride (AEBSF)Aqueous base (pH >10)Sulfonic acid ,

Application :

  • Used to regenerate the sulfonic acid from more reactive intermediates like sulfonyl fluorides.

Critical Considerations

  • Solubility : The hydrochloride salt is water-soluble, facilitating reactions in aqueous media.

  • Stability : The sulfonic acid group enhances thermal stability but reduces electrophilic reactivity.

  • Industrial Relevance : Used in synthesizing hypoglycemic drugs (e.g., glipizide) via sulfonamide intermediates .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
AEBSF is a crucial intermediate in the synthesis of several pharmaceuticals, particularly in the development of sulfonylurea drugs used for managing diabetes. It is involved in the synthesis of medications such as glipizide and glimepiride, which are effective in lowering blood glucose levels in patients with type 2 diabetes .

Case Study:
A study demonstrated that AEBSF was utilized to enhance the efficacy of sulfonylurea compounds through improved bioavailability and reduced side effects. The synthesis method described involved a series of reactions including acetylation, chlorosulfonation, and hydrolysis, leading to high yields and cost-effective production processes .

Biochemical Research

Protease Inhibition:
AEBSF is widely recognized for its role as a protease inhibitor. It is particularly effective against serine proteases, making it valuable in studies involving protein interactions and enzymatic activity. For instance, it has been used to prevent the degradation of acylated ghrelin in plasma samples, which is crucial for understanding metabolic regulation .

Application in Cholesterol Regulation:
Research has shown that AEBSF selectively inhibits Site-1 protease (S1P), which plays a vital role in cholesterol metabolism by activating sterol regulatory element-binding proteins (SREBPs). This property makes AEBSF an important tool for investigating cholesterol regulatory pathways .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, AEBSF serves as a standard in chromatographic techniques. Its ability to stabilize and quantify related compounds in complex mixtures enhances the accuracy of analytical measurements .

Data Table: Applications in Analytical Chemistry

Application TypeDescription
ChromatographyUsed as a standard for quantifying compounds
Enzyme Activity AssaysInhibitor for studying enzyme kinetics
Protein Interaction StudiesHelps elucidate protein-protein interactions

Material Science

Development of Functional Polymers:
AEBSF is explored for its potential in developing polymers with specific functional properties. Its sulfonic acid group can enhance the hydrophilicity and biocompatibility of polymeric materials, making them suitable for biomedical applications .

Cosmetic Formulations

Anti-Inflammatory Properties:
In cosmetic science, AEBSF is incorporated into skincare products due to its potential anti-inflammatory effects. It helps soothe irritated skin and promotes healing, making it beneficial for formulations aimed at treating sensitive skin conditions .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride involves the irreversible inhibition of serine proteases. The compound forms a covalent bond with the active site serine residue of the protease, thereby blocking its enzymatic activity. This inhibition is crucial for preventing proteolytic degradation of proteins in various biochemical and cell biology applications .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Functional Group Impact on Activity

  • AEBSF (-SO₂F) : The sulfonyl fluoride group acts as an irreversible inhibitor by forming covalent bonds with serine residues in proteases. This makes AEBSF highly effective in blocking enzymes like trypsin, chymotrypsin, and NADPH oxidase .
  • AEBSAc (-SO₃H) : The sulfonic acid group lacks the electrophilic fluoride necessary for covalent inhibition. AEBSAc shows negligible protease inhibition but may interfere with enzyme-substrate interactions due to its anionic charge .

Solubility and Stability

  • AEBSAc exhibits higher aqueous solubility than AEBSF due to the strongly acidic -SO₃H group, which ionizes readily in water .
  • AEBSF is stable in cold aqueous solutions but hydrolyzes over time, releasing free sulfonic acid and fluoride ions. This property limits its use in long-term experiments .

Biological Applications

  • AEBSF : Widely used in cell lysates to prevent protein degradation during purification . It also demonstrates anti-tumor activity by inhibiting cancer cell adhesion and angiogenesis .
  • AEBSAc : Primarily employed as a reference compound in studies comparing sulfonic acid derivatives with sulfonyl fluorides .

Mechanistic Insights from Research

  • NADPH Oxidase Inhibition : AEBSF inhibits NADPH oxidase by binding to the flavocytochrome b₅₅₈ subunit, whereas AEBSAc shows only partial inhibition due to its inability to form stable interactions with the enzyme’s active site .

Biological Activity

4-(2-Aminoethyl)benzenesulfonic acid hydrochloride, also known as taurine , is an important compound in biological systems, exhibiting various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₈H₁₂ClN₃O₃S
  • Molecular Weight : 227.71 g/mol
  • CAS Number : 1245700-93-9

This compound primarily functions through the following mechanisms:

  • Receptor Modulation : It interacts with various receptors, influencing neurotransmitter systems and potentially affecting mood and anxiety levels.
  • Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in the body. Studies indicate that it binds with high affinity to specific CA isozymes, particularly CA I and II, demonstrating its potential as a therapeutic agent in conditions like glaucoma and metabolic disorders .
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : In vitro studies have indicated that derivatives of this compound possess antitumor properties against various cancer cell lines, including those associated with leukemia. Although initial tests showed limited efficacy, further modifications may enhance its anticancer potential .
  • Neuroprotective Effects : Research suggests that it may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific pathogens, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

  • Carbonic Anhydrase Inhibition Study :
    • A series of benzenesulfonamide derivatives were synthesized and tested for their binding affinities to different carbonic anhydrase isozymes.
    • Results indicated that this compound exhibited nanomolar affinities for CA I and II, suggesting its potential use in treating conditions like glaucoma .
  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines.
    • While initial results showed limited activity against mouse lymphoid leukemia, modifications to the compound structure may enhance its antitumor efficacy .
  • Neuroprotective Mechanism Investigation :
    • Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage.
    • This effect was attributed to its antioxidant properties and ability to modulate neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorLimited efficacy against leukemia cell lines
NeuroprotectiveReduces neuronal apoptosis
AntimicrobialActive against specific bacterial strains
Carbonic Anhydrase InhibitionHigh affinity for CA I and II

Q & A

Q. What is the mechanism of action of 4-(2-Aminoethyl)benzenesulfonic acid hydrochloride (AEBSF HCl) in protease inhibition, and how does it compare to PMSF?

AEBSF HCl is an irreversible serine protease inhibitor that covalently modifies the active-site serine residue via its sulfonyl fluoride group, forming a stable sulfonate ester. Unlike PMSF, AEBSF HCl exhibits superior water solubility (up to 100 mM), lower toxicity, and enhanced stability in aqueous buffers (pH 7–8). This makes it ideal for prolonged inhibition during protein extraction or purification. For example, a 0.1–1 mM working concentration is recommended in cell lysis buffers to prevent proteolysis .

Q. What are the recommended storage conditions for AEBSF HCl to ensure stability?

AEBSF HCl should be stored in a desiccated environment under inert gas (e.g., argon) at room temperature, protected from light and moisture. Conflicting recommendations exist: some sources suggest storage at 2–8°C, while others emphasize room temperature stability. To reconcile this, aliquot the compound to avoid repeated freeze-thaw cycles and validate stability via HPLC or activity assays after long-term storage .

Q. What safety precautions are critical when handling AEBSF HCl?

AEBSF HCl is corrosive (Category 1B) and releases hydrogen fluoride upon decomposition. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of dust. In case of skin contact, immediately rinse with water for 15 minutes. Emergency protocols should align with OSHA/GHS standards .

Advanced Research Questions

Q. How can researchers optimize AEBSF HCl concentration in cell-based assays to balance protease inhibition and cytotoxicity?

While AEBSF HCl is less toxic than PMSF, its cytotoxicity in live-cell systems (e.g., primary cultures) must be empirically determined. Start with 0.1–0.5 mM in lysis buffers and assess viability via MTT assays. For intracellular protease inhibition, combine AEBSF HCl with membrane-permeable inhibitors (e.g., leupeptin) and validate using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

Q. How do buffer components (e.g., DTT, EDTA) affect the inhibitory efficiency of AEBSF HCl?

AEBSF HCl is incompatible with reducing agents like DTT or β-mercaptoethanol, which degrade its sulfonyl fluoride group. For redox-sensitive experiments, replace DTT with tris(2-carboxyethyl)phosphine (TCEP) and pre-incubate AEBSF HCl with the buffer prior to adding reductants. EDTA (1–5 mM) does not interfere and is often included to chelate metal-dependent proteases .

Q. What experimental controls are essential when using AEBSF HCl in kinase activity assays to confirm specificity?

To rule out off-target effects:

  • Include a negative control with heat-inactivated AEBSF HCl.
  • Use a parallel sample treated with a structurally distinct inhibitor (e.g., aprotinin).
  • Validate via Western blot for downstream phosphorylation targets (e.g., ERK1/2) .

Q. How can researchers resolve contradictions in reported stability data for AEBSF HCl under varying pH conditions?

AEBSF HCl is stable at pH 7–8 but hydrolyzes rapidly in acidic (pH < 6) or alkaline (pH > 9) conditions. To ensure consistent inhibition:

  • Pre-test buffer pH after adding AEBSF HCl.
  • Monitor degradation via UV-Vis spectroscopy (λmax ~ 265 nm) or mass spectrometry.
  • Use fresh preparations for experiments requiring >6 hours of incubation .

Q. What strategies validate the efficacy of AEBSF HCl in complex biological samples (e.g., tissue homogenates)?

  • Perform a time-course activity assay using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).
  • Compare proteolytic activity in samples with and without AEBSF HCl.
  • Use 2D gel electrophoresis to assess protein degradation patterns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in AEBSF HCl’s reported compatibility with glassware?

notes reactivity with glass due to fluoride release, while other protocols recommend standard lab glassware. To mitigate:

  • Use polypropylene tubes for stock solutions.
  • Avoid prolonged storage in glass containers.
  • Validate compatibility by measuring fluoride ion concentration (e.g., ion-selective electrode) after incubation .

Q. Why do some studies report AEBSF HCl as ineffective against cysteine proteases, while others note partial inhibition?

AEBSF HCl primarily targets serine proteases but may weakly inhibit cysteine proteases under non-reducing conditions. To confirm specificity:

  • Compare inhibition profiles with E-64 (cysteine protease-specific inhibitor).
  • Perform activity-based protein profiling (ABPP) using broad-spectrum probes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethyl)benzenesulfonic acid hydrochloride
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4-(2-Aminoethyl)benzenesulfonic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.